N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE
Overview
Description
N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine and piperidine moiety, which are linked to a benzamide core. It is known for its potential therapeutic properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 4-(chloromethyl)benzoic acid under basic conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
N-{5-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-1H-PYRROLO[2,3-B]PYRIDIN-3-YL}NICOTINAMIDE: Another compound with a similar piperazine moiety, studied for its potential therapeutic effects.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse interactions with biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(piperidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-26-15-17-28(18-16-26)23-11-9-22(10-12-23)25-24(29)21-7-5-20(6-8-21)19-27-13-3-2-4-14-27/h5-12H,2-4,13-19H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCFJIWXUYOFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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